N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide
CAS No.:
Cat. No.: VC16274235
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2S |
|---|---|
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-6-8(7(2)14)16-10(12-6)13-9(15)11(3,4)5/h1-5H3,(H,12,13,15) |
| Standard InChI Key | FDOOXGOCOOATEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C |
Introduction
Chemical Identity and Structural Properties
N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is systematically named N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide under IUPAC nomenclature. The compound’s canonical SMILES representation is CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C, reflecting its acetylated thiazole core and branched alkylamide side chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| InChI Key | FDOOXGOCOOATEZ-UHFFFAOYSA-N |
| PubChem CID | 733883 |
The thiazole ring’s electron-rich nature and the acetyl group’s carbonyl functionality suggest potential sites for electrophilic or nucleophilic interactions, which may underpin its biological activity .
Synthetic Pathways and Reaction Conditions
The synthesis of N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide typically involves multi-step protocols, as outlined below:
Thiazole Ring Formation
Thiazole cores are commonly synthesized via the Hantzsch thiazole synthesis, which condenses α-halo ketones with thioureas . For this compound, 2-bromo-1-(4-methylthiazol-5-yl)ethanone may react with 2,2-dimethylpropionamide-thiourea under basic conditions to form the thiazole-amide backbone.
Acetylation and Functionalization
Post-thiazole formation, acetylation at the 5-position is achieved using acetic anhydride or acetyl chloride in the presence of Lewis acids like ZnCl₂ . The reaction conditions for this step often involve refluxing in anhydrous dichloromethane at 40–60°C for 6–12 hours.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Structural confirmation relies on spectroscopic methods:
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¹H NMR: Signals at δ 2.1–2.3 ppm (methyl groups), δ 3.1–3.3 ppm (amide NH), and δ 6.2–6.4 ppm (thiazole proton) .
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HRMS: A molecular ion peak at m/z 240.32 [M+H]⁺.
Mechanism of Action
The proposed mechanism involves dual inhibition of enzymatic and signaling pathways:
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Enzyme Inhibition: The thiazole core chelates metal ions in enzyme active sites (e.g., zinc in matrix metalloproteinases), while the acetyl group stabilizes transition states .
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Receptor Modulation: The dimethylpropionamide side chain may bind hydrophobic pockets in G-protein-coupled receptors (GPCRs), altering conformational dynamics .
Recent Advances and Applications
Recent studies highlight its role as a precursor in photodynamic therapy (PDT) agents. Under UV irradiation, the acetyl group generates reactive oxygen species (ROS), inducing apoptosis in cancer cells . Additionally, its derivatives show promise as fluorescent probes for cellular imaging due to the thiazole ring’s inherent fluorescence .
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